molecular formula C9H14ClNO2 B1435833 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one CAS No. 1824061-72-4

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Cat. No.: B1435833
CAS No.: 1824061-72-4
M. Wt: 203.66 g/mol
InChI Key: MPBHCRNJEYEWMM-UHFFFAOYSA-N
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Description

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one is a spirocyclic compound that features both an oxetane and an azaspiro structure. This compound is of interest in medicinal chemistry due to its unique structural properties, which can potentially enhance binding affinities and metabolic stability.

Scientific Research Applications

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one has several applications in scientific research:

Safety and Hazards

The related compound 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one typically involves the formation of the spirocyclic oxetane and azaspiro structures. One method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method yields the desired spirocyclic structure with high efficiency.

Industrial Production Methods

the principles of continuous flow synthesis and microreaction systems could be applied to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like Oxone® for oxidative cyclizations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism by which 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its binding to the His194 residue of NQO1 facilitates the reduction of benzimidazolequinone substrates, enhancing the compound’s efficacy in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.

    Morpholine: A commonly used structural motif in medicinal chemistry.

Uniqueness

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one is unique due to its larger spirocyclic structure, which provides enhanced metabolic stability and binding affinity compared to smaller spirocyclic compounds and traditional structures like morpholine .

Properties

IUPAC Name

2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBHCRNJEYEWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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